molecular formula C20H22ClN3O3 B3960077 5-acetamido-N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylbenzamide

5-acetamido-N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylbenzamide

Cat. No.: B3960077
M. Wt: 387.9 g/mol
InChI Key: MTMCUTMUSKJAQH-UHFFFAOYSA-N
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Description

5-acetamido-N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acetamido group, a chloro-methylphenyl group, and a morpholinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylbenzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Acylation: Starting with a benzene derivative, an acetamido group is introduced through an acylation reaction.

    Substitution: The morpholinyl group can be introduced via a nucleophilic substitution reaction.

    Coupling: Finally, the different fragments are coupled together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamido or morpholinyl groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzamides.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzamides can interact with various enzymes, receptors, or proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetamido-N-(3-chlorophenyl)-2-morpholin-4-ylbenzamide
  • 5-acetamido-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide
  • 5-acetamido-N-(3-chloro-4-methylphenyl)-2-piperidin-4-ylbenzamide

Uniqueness

The unique combination of functional groups in 5-acetamido-N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylbenzamide may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be explored through comparative studies.

Properties

IUPAC Name

5-acetamido-N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-13-3-4-16(12-18(13)21)23-20(26)17-11-15(22-14(2)25)5-6-19(17)24-7-9-27-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMCUTMUSKJAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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